1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene
Overview
Description
“Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene” is a type of ion exchange resin . It is a dark brown solid at ambient temperatures and has a slight, characteristic odor . It is sold in bead form .
Physical and Chemical Properties Analysis
This compound is a dark brown solid at ambient temperatures . It has a slight, characteristic odor and is insoluble in cold water . Its ignition temperature is greater than 250°C .Safety and Hazards
This compound is stable under normal conditions of use . It should be kept away from strong oxidizing agents . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides . It should be kept away from heat, open flames, and other potential sources of ignition . No known significant effects or critical hazards are associated with short-term or long-term exposure .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;1-(chloromethyl)-2-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C9H9Cl/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-5-3-4-6-9(8)7-10/h3-8H,1-2H2;2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHOUQBBDDITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CCl.C=CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920437 | |
Record name | 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9036-15-1 | |
Record name | Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009036151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (chloromethyl)ethenyl-, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Chloromethyl)-2-ethenylbenzene--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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